Methyl 2-(4-chloro-3-fluorobenzoyl)benzoate Methyl 2-(4-chloro-3-fluorobenzoyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13549186
InChI: InChI=1S/C15H10ClFO3/c1-20-15(19)11-5-3-2-4-10(11)14(18)9-6-7-12(16)13(17)8-9/h2-8H,1H3
SMILES: COC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)F
Molecular Formula: C15H10ClFO3
Molecular Weight: 292.69 g/mol

Methyl 2-(4-chloro-3-fluorobenzoyl)benzoate

CAS No.:

Cat. No.: VC13549186

Molecular Formula: C15H10ClFO3

Molecular Weight: 292.69 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-chloro-3-fluorobenzoyl)benzoate -

Specification

Molecular Formula C15H10ClFO3
Molecular Weight 292.69 g/mol
IUPAC Name methyl 2-(4-chloro-3-fluorobenzoyl)benzoate
Standard InChI InChI=1S/C15H10ClFO3/c1-20-15(19)11-5-3-2-4-10(11)14(18)9-6-7-12(16)13(17)8-9/h2-8H,1H3
Standard InChI Key KOGLMOJRUHDESU-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)F
Canonical SMILES COC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)F

Introduction

Structural and Molecular Characteristics

Chemical Identity

Methyl 2-(4-chloro-3-fluorobenzoyl)benzoate (IUPAC name: methyl 2-[(4-chloro-3-fluorophenyl)carbonyl]benzoate) is a diaryl ketone ester with the molecular formula C₁₅H₁₀ClFO₃ and a molecular weight of 292.69 g/mol. Its structure comprises:

  • A methyl benzoate backbone with esterification at the carboxyl group.

  • A 4-chloro-3-fluorobenzoyl moiety attached to the ortho position (C2) of the benzoate ring.

The presence of electron-withdrawing substituents (Cl and F) on the benzoyl group enhances the compound’s stability and influences its reactivity in subsequent synthetic transformations .

Spectroscopic Data

While experimental spectral data for this specific compound is unavailable, analogous structures provide insights:

  • IR Spectroscopy: Expected peaks include C=O stretches at ~1,720 cm⁻¹ (ester) and ~1,680 cm⁻¹ (ketone), aromatic C-H stretches at ~3,050 cm⁻¹, and C-Cl/C-F vibrations at ~750 cm⁻¹ and ~1,100 cm⁻¹, respectively .

  • NMR: The methyl ester group would appear as a singlet at ~3.9 ppm (¹H) and ~52 ppm (¹³C). Aromatic protons adjacent to electron-withdrawing groups would resonate downfield (~7.5–8.5 ppm).

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 2-(4-chloro-3-fluorobenzoyl)benzoate can be achieved through two primary pathways:

Route 1: Esterification of 2-(4-Chloro-3-fluorobenzoyl)benzoic Acid

  • Acid Chloride Formation: React 2-(4-chloro-3-fluorobenzoyl)benzoic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

    ArCOOH+SOCl2ArCOCl+SO2+HCl\text{ArCOOH} + \text{SOCl}_2 \rightarrow \text{ArCOCl} + \text{SO}_2 + \text{HCl}
  • Esterification: Treat the acid chloride with methanol in the presence of a base (e.g., triethylamine) to yield the methyl ester .

    ArCOCl+CH3OHArCOOCH3+HCl\text{ArCOCl} + \text{CH}_3\text{OH} \rightarrow \text{ArCOOCH}_3 + \text{HCl}

Route 2: Friedel-Crafts Acylation

  • Acylation: React methyl 2-bromobenzoate with 4-chloro-3-fluorobenzoyl chloride under Friedel-Crafts conditions (AlCl₃ catalyst) to introduce the benzoyl group .

    ArBr+RCOClAlCl3ArCOR+HBr\text{ArBr} + \text{RCOCl} \xrightarrow{\text{AlCl}_3} \text{ArCOR} + \text{HBr}

Industrial-Scale Production

Industrial synthesis emphasizes cost efficiency and scalability:

  • Continuous Flow Reactors: Enhance reaction control and yield for acid chloride formation and esterification steps.

  • Catalyst Recycling: Recover AlCl₃ or triethylamine to reduce waste.

Table 1: Optimization Parameters for Synthesis

ParameterRoute 1 (Esterification)Route 2 (Friedel-Crafts)
Yield65–75%50–60%
Reaction Time4–6 hours8–12 hours
Temperature25–40°C80–100°C
CatalystTriethylamineAlCl₃

Physicochemical Properties

Thermal and Physical Properties

Data extrapolated from structurally similar compounds (e.g., methyl 2-fluorobenzoate and 2-(4-chloro-3-fluorobenzoyl)benzoic acid ):

PropertyValue
Density1.4 ± 0.1 g/cm³
Boiling Point~480°C (estimated)
Melting Point120–125°C (predicted)
Flash Point>93°C (closed cup)
LogP (Partition Coeff.)3.2 (indicative of moderate lipophilicity)

Solubility

  • Polar Solvents: Soluble in DMF, DMSO, and acetone.

  • Non-Polar Solvents: Poorly soluble in hexane or ether.

  • Aqueous Solubility: <0.1 mg/mL at 25°C due to hydrophobic aromatic groups .

Applications in Scientific Research

Pharmaceutical Intermediate

Methyl 2-(4-chloro-3-fluorobenzoyl)benzoate is a precursor in the synthesis of bioactive molecules:

  • Anticancer Agents: Analogous quinolinone derivatives exhibit IC₅₀ values of 5–10 µM against breast cancer cell lines.

  • Antimicrobials: Fluorinated aromatics enhance membrane penetration and target binding .

Materials Science

  • Liquid Crystals: The rigid aromatic core and halogen substituents promote mesophase stability.

  • Polymer Additives: Improves thermal resistance in polyesters and polyamides.

Future Research Directions

  • Catalytic Asymmetric Synthesis: Develop enantioselective routes for chiral derivatives.

  • Green Chemistry: Explore biocatalytic esterification using lipases .

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